

Application Note: Quantification of Dehydroandrographolide in Plasma using HPLC-UV

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Compound of Interest		
Compound Name:	Dehydroandrographolide	
Cat. No.:	B1139154	Get Quote

Introduction

Dehydroandrographolide is a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata. It exhibits a range of pharmacological activities, making it a compound of interest in drug development and pharmacokinetic studies. Accurate quantification of **dehydroandrographolide** in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of **dehydroandrographolide** in plasma.

Principle

This method employs a straightforward protein precipitation technique for plasma sample preparation, which is both rapid and effective. Following the removal of precipitated proteins, the resulting supernatant is directly injected into a reverse-phase HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase, and **dehydroandrographolide** is detected and quantified using a UV detector. This approach offers a balance of simplicity, sensitivity, and robustness suitable for pharmacokinetic analysis.

Materials and Reagents

• **Dehydroandrographolide** reference standard (≥98% purity)



- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- Drug-free plasma (human, rat, or rabbit)
- 0.22 μm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The specific conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

Parameter	Specification
HPLC System	Agilent 1100 series or equivalent
Column	Zorbax SB C18 (250 x 4.6 mm i.d., 5 μm) or equivalent[1]
Mobile Phase	Methanol:Acetonitrile:0.5% Formic Acid in Water (40:17:43, v/v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 μL
Column Temperature	30°C[1]
Detection Wavelength	254 nm[1]

| Run Time | Approximately 10 minutes |

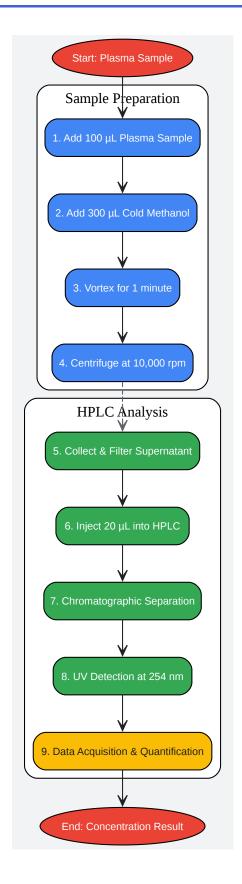
Experimental Protocols



3.1 Preparation of Standard Solutions

- Stock Solution (0.5 mg/mL): Accurately weigh 5.0 mg of dehydroandrographolide
 reference standard and dissolve it in a 10 mL volumetric flask with 50% methanol in water
 (v/v)[1]. Store this solution at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration standards and quality control samples.
- 3.2 Preparation of Calibration Standards and Quality Control (QC) Samples
- To prepare calibration standards, spike 90 μL of blank plasma with 10 μL of the appropriate working standard solution to achieve final concentrations over a specified range (e.g., 0.05 5.0 μg/mL).[2][3]
- Prepare Quality Control (QC) samples in the same manner at three concentration levels: Low, Medium, and High (e.g., 0.1, 0.5, and 1.0 μg/mL).[1]
- 3.3 Sample Preparation Protocol (Protein Precipitation)
- Pipette 100 μL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 300 μL of cold methanol to the tube to precipitate plasma proteins.[4]
- · Vortex the mixture vigorously for 1 minute.
- Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial.
- Inject 20 μL of the filtered supernatant into the HPLC system.





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Experimental workflow for **dehydroandrographolide** quantification in plasma.



Method Validation Summary

The described HPLC method has been validated according to established guidelines. The validation parameters, including linearity, limit of quantification, accuracy, precision, and recovery, are summarized below.

4.1 Linearity and Limit of Quantification (LOQ)

The calibration curve demonstrated excellent linearity over the tested concentration range. The LOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Table 2: Linearity and Limit of Quantification (LOQ)

Parameter	Result
Calibration Range	0.05 - 5.0 μg/mL[2][3]
Regression Equation	y = mx + c
Correlation Coefficient (r²)	> 0.999[2]

| Limit of Quantification (LOQ) | 0.022 µg/mL[2][3] |

4.2 Accuracy and Precision

The accuracy and precision of the method were determined by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (interday).

Table 3: Accuracy and Precision of the Method



QC Level	Concentration (µg/mL)	Intra-day Precision (%RSD) (n=6)	Inter-day Precision (%RSD) (n=18)	Accuracy (%)
Low	0.1	< 7.3%[1]	< 8.6%[1]	92.0% - 102.1% [²]
Medium	0.5	< 7.3%[1]	< 8.6%[1]	92.0% - 102.1% [²]
High	1.0	< 7.3%[1]	< 8.6%[1]	92.0% - 102.1% [²]

RSD: Relative Standard Deviation

4.3 Recovery

The extraction recovery was evaluated by comparing the peak areas of **dehydroandrographolide** from extracted plasma samples with those of unextracted standard solutions at the same concentration.

Table 4: Recovery of **Dehydroandrographolide** from Plasma

QC Level	Concentration (µg/mL)	Mean Recovery (%)
Low	0.1	76.8% - 98.6%[1]
Medium	0.5	76.8% - 98.6%[1]

| High | 1.0 | 76.8% - 98.6%[1] |

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of **dehydroandrographolide** in plasma. The protein precipitation sample preparation protocol is efficient and provides clean extracts suitable for analysis. This validated method is well-suited for pharmacokinetic studies and routine analysis in a research or drug development environment. For higher sensitivity requirements, methods such as salt-assisted



liquid-liquid extraction (SALLE) or coupling the HPLC system with a mass spectrometry (MS) detector can be considered.[5][6]

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